Vonafexor

Description

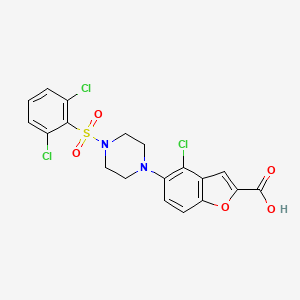

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGQSYUNOIJBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192171-69-9 | |

| Record name | Vonafexor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONAFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Vonafexor (EYP001)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: An Overview of Vonafexor

Vonafexor, also known as EYP001, is an orally active, synthetic, non-steroidal, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3] It is a small molecule developed by ENYO Pharma that demonstrates high selectivity for FXR compared to other nuclear receptors and shows no activity on the TGR5 bile acid receptor.[1] FXR is a nuclear receptor predominantly expressed in the liver, kidney, and gut.[1] It is naturally activated by bile acids and plays a crucial role in regulating a wide array of biological processes, including bile acid metabolism, inflammation, fibrosis, and both glucose and lipid metabolism.[1]

Vonafexor's distinct chemical structure compared to other FXR agonists results in the induction of a differential set of target genes.[1] It is currently in Phase 2 clinical development for diseases involving impaired kidney function, such as Alport syndrome and Chronic Kidney Disease (CKD), as well as for Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH).[1][4] The drug has also been investigated for its antiviral properties against Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV).[5]

Mechanism of Action

As a selective FXR agonist, Vonafexor's therapeutic effects are mediated through the activation of the FXR signaling pathway.[1] In hepatocytes, FXR activation modulates the transcription of genes involved in bile acid, lipid, and glucose homeostasis.[2] This leads to a suppression of bile acid synthesis, an improvement in lipid metabolism, and a reduction in hepatic fibrosis and steatosis.[2][6]

In the context of viral hepatitis, FXR activation has been shown to interfere with HBV DNA transcription.[7] Specifically, the ENYO Pharma founding team discovered that FXR agonists disrupt the interaction between FXR and the hepatitis B viral protein X (HBx), which is essential for viral replication.[8] This mechanism results in the inhibition of viral replication and a decrease in viral proteins, pregenomic RNA (pgRNA), and HBV DNA levels.[3][7]

For kidney diseases, preclinical studies indicate that Vonafexor improves renal morphology and function by reducing interstitial fibrosis and inflammation and preventing podocyte loss.[1][9] RNA sequencing analysis from these studies revealed that Vonafexor impacts pathological pathways involved in the cell cycle, cell signaling, and metabolism.[9]

Data Presentation

Table 1: Physicochemical Properties of Vonafexor

| Property | Value | Reference |

| Name | Vonafexor (EYP001) | [2] |

| CAS Number | 1192171-69-9 | [2] |

| Chemical Formula | C₁₉H₁₅Cl₃N₂O₅S | [2] |

| Molecular Weight | 489.75 g/mol | [2] |

| Modality | Small Molecule | [10] |

| Mechanism | FXR Agonist | [2] |

Table 2: Key Efficacy Results from Phase 2a LIVIFY Study (NASH)

12-week treatment period in patients with F2-F3 NASH

| Endpoint | Placebo | Vonafexor 100mg QD | Vonafexor 200mg QD | Reference |

|---|---|---|---|---|

| Mean Absolute Liver Fat Reduction (MRI-PDFF) | -2.3% | -6.3% (p<0.001) | -5.4% (p<0.001 vs placebo) | [11] |

| Mean Relative Liver Fat Reduction (MRI-PDFF) | -10.6% | -30.5% (p<0.001) | -25.3% (p<0.001 vs placebo) | [11] |

| Patients with ≥30% Relative Liver Fat Reduction | 13% | 50% (p<0.05) | 39.3% | [12] |

| Mean GGT Reduction | -8% | -42% (p<0.001) | Not specified | [6] |

| Mean ALT Reduction | -12% | -20% | Not specified | [6] |

| Mean cT1 Absolute Reduction (msec) | -10 msec | -79 msec (p<0.001) | Not specified | [6] |

| Mean Change in eGFR (mL/min/1.73m²) | -2.8 | +5.6 | Not specified | [6] |

| Incidence of Mild/Moderate Pruritus | 6.3% | 9.7% | 18.2% |[12] |

Table 3: Results from Phase 1b Study (Chronic Hepatitis B)

29-day treatment period

| Endpoint / Event | Finding | Reference |

|---|---|---|

| HBsAg Concentration | -0.1 log₁₀ IU/mL decrease with 400mg QD monotherapy (p<0.05) | [7] |

| HBcrAg and pgRNA | Decreased with Vonafexor/peg-IFN-α2a combination therapy | [7] |

| Most Frequent Adverse Events | Moderate gastrointestinal events | [7] |

| Pruritus Incidence | More frequent with twice-daily (56-67%) vs. once-daily (16%) regimens (p<0.05) |[7] |

Table 4: In Vitro Antiviral Activity Against HBV

| Experimental Finding | Reference |

| Inhibition of HBV Markers | EYP001 alone inhibited HBsAg and HBeAg production, and reduced cccDNA and pgRNA. |

| Inhibition of Particle Release | Inhibited HBV particle release similarly to Tenofovir (TFV) or Entecavir (ETV). |

| Combination Effect | Showed an additive effect in reducing HBV DNA, HBsAg, and HBeAg when combined with Entecavir or Tenofovir. |

Experimental Protocols

Protocol 1: Phase 2a LIVIFY Clinical Trial (NASH)

-

Study Design : A two-part, double-blind, placebo-controlled, randomized Phase 2a trial.[12]

-

Patient Population : 120 patients with suspected fibrotic NASH (F2-F3 fibrosis).[11][12]

-

Intervention :

-

Part A (Safety run-in, n=24): Patients were randomized (1:1:1:1) to placebo, Vonafexor 100 mg twice daily, 200 mg once daily, or 400 mg once daily.[12]

-

Part B (n=96): Patients were randomized (1:1:1) to receive once-daily oral doses of Vonafexor 100 mg, Vonafexor 200 mg, or a placebo for a 12-week duration.[11][12]

-

-

Primary Efficacy Endpoint : The change from baseline to Week 12 in liver fat content (LFC), as measured by MRI proton density fat fraction (MRI-PDFF).[12]

-

Secondary Endpoints : Included changes in corrected T1 (cT1) values, liver enzymes (e.g., ALT, GGT), and renal function markers like estimated Glomerular Filtration Rate (eGFR).[6][12]

References

- 1. Vonafexor series – ENYO Pharma [enyopharma.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Vonafexor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Other programs – ENYO Pharma [enyopharma.com]

- 6. ENYO Pharma Announces Positive Vonafexor (EYP001) Results for the LIVIFY Phase 2a Study in F2-F3 NASH Patients over 12 weeks - BioSpace [biospace.com]

- 7. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eatg.org [eatg.org]

- 9. academic.oup.com [academic.oup.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ENYO Pharma’s Vonafexor meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]

- 12. physiciansweekly.com [physiciansweekly.com]

Vonafexor and its Role in Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism.[1][2] As a highly selective FXR agonist, Vonafexor is under investigation for the treatment of various metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH) and chronic hepatitis B.[1][3] This document provides a comprehensive technical overview of Vonafexor's mechanism of action, its role in maintaining bile acid homeostasis, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visual representations of the underlying signaling pathways are also presented to facilitate a deeper understanding for research and development professionals.

Introduction to Farnesoid X Receptor (FXR) and Bile Acid Homeostasis

Bile acids are amphipathic molecules synthesized from cholesterol in the liver, playing crucial roles in dietary lipid absorption and cholesterol catabolism.[4] Beyond their digestive functions, bile acids act as signaling molecules that activate nuclear receptors, primarily FXR, to regulate their own synthesis and transport, thereby maintaining a delicate homeostatic balance.[5][6]

FXR is predominantly expressed in the liver, intestine, kidneys, and adrenal glands.[7] Its activation by bile acids initiates a cascade of transcriptional events that collectively suppress bile acid synthesis, promote their detoxification and excretion, and influence lipid and glucose metabolism.[4][6] Dysregulation of FXR signaling is implicated in the pathophysiology of numerous liver and metabolic diseases, making it a promising therapeutic target.[4][6]

Vonafexor: A Selective FXR Agonist

Vonafexor is a second-generation, orally bioavailable small molecule that selectively activates FXR.[5][8] Unlike first-generation FXR agonists, which are often bile acid derivatives, Vonafexor is a non-bile acid compound, which may offer a different pharmacological profile.[1][2] It exhibits high selectivity for FXR over other nuclear receptors, including the G protein-coupled bile acid receptor TGR5.[1] This selectivity is crucial for minimizing off-target effects and potentially improving the therapeutic window.

Mechanism of Action: How Vonafexor Modulates Bile Acid Homeostasis

Vonafexor exerts its effects by binding to and activating FXR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

Regulation of Bile Acid Synthesis

The primary mechanism by which FXR activation suppresses bile acid synthesis is through two main pathways:

-

The SHP-Mediated Pathway in the Liver: In hepatocytes, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[10] SHP, in turn, inhibits the activity of key transcription factors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α), which are required for the transcription of CYP7A1 and CYP8B1.[10] CYP7A1 encodes the rate-limiting enzyme in the classical pathway of bile acid synthesis, cholesterol 7α-hydroxylase.[10]

-

The FGF19-Mediated Pathway in the Intestine: In the enterocytes of the ileum, FXR activation potently induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19).[10] FGF19 then travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[10] This binding activates a signaling cascade that ultimately represses the transcription of CYP7A1.[10] This gut-liver signaling axis is a major contributor to the feedback inhibition of bile acid synthesis.

Regulation of Bile Acid Transport

FXR activation also plays a critical role in regulating the transport of bile acids throughout the enterohepatic circulation:

-

Hepatic Efflux: In the liver, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP; ABCB11), the primary transporter responsible for secreting bile acids from hepatocytes into the bile canaliculi.[5] It also induces other transporters like MDR3 (ABCB4) for phospholipids and ABCG5/G8 for cholesterol, facilitating the formation of mixed micelles in bile.[11]

-

Hepatic Uptake: Conversely, FXR activation suppresses the expression of the Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1), the main transporter responsible for the uptake of bile acids from the portal blood into hepatocytes.[5][9] This reduction in uptake helps to protect the liver from bile acid overload.

-

Intestinal Absorption and Efflux: In the intestine, FXR activation induces the expression of the ileal bile acid-binding protein (IBABP), which is involved in the intracellular transport of bile acids within enterocytes.[4] It also upregulates the organic solute transporters alpha and beta (OSTα/OSTβ), which are located on the basolateral membrane of enterocytes and facilitate the efflux of bile acids back into the portal circulation.[4]

Quantitative Data from Clinical Trials

The LIVIFY Phase IIa clinical trial evaluated the safety and efficacy of Vonafexor in patients with fibrotic non-alcoholic steatohepatitis (NASH).[5][12] The study demonstrated a dose-dependent effect on key markers of liver health.

Table 1: Efficacy of Vonafexor in the LIVIFY Phase IIa Trial (12 Weeks)

| Parameter | Placebo (n=32) | Vonafexor 100 mg QD (n=32) | Vonafexor 200 mg QD (n=32) |

| Liver Fat Content (LFC) - Absolute Change from Baseline (%) | -2.3 | -6.3 (p=0.002 vs placebo) | -5.4 (p=0.012 vs placebo) |

| LFC - Relative Change from Baseline (%) | -10.6 | -30.5 | -25.3 |

| Patients with >30% Relative LFC Reduction (%) | 12.5 | 50.0 | 39.3 |

| Alanine Aminotransferase (ALT) - Mean Reduction (%) | 12 | 20 | Not Reported |

| Gamma-Glutamyl Transferase (GGT) - Mean Reduction (%) | 8 | 42 (p<0.001 vs placebo) | Not Reported |

| Pruritus Incidence (Mild to Moderate) (%) | 6.3 | 9.7 | 18.2 |

Data sourced from Ratziu et al., 2022 and ENYO Pharma press releases.[5][8][13][14]

Experimental Protocols

In Vitro FXR Activation Assay (Reporter Gene Assay)

This assay is used to determine the potency and efficacy of a compound as an FXR agonist.

Principle: Mammalian cells are engineered to express the human FXR protein and a luciferase reporter gene that is functionally linked to an FXR-responsive promoter.[7] When an FXR agonist binds to the receptor, it triggers the expression of the luciferase enzyme, and the resulting luminescence can be quantified as a measure of FXR activation.[7]

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T, CHO) stably or transiently transfected with an FXR expression vector and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

-

Compound Preparation: Prepare a serial dilution of Vonafexor and a reference FXR agonist (e.g., GW4064, obeticholic acid) in an appropriate solvent (e.g., DMSO).[15]

-

Cell Treatment: Seed the reporter cells in a 96-well plate and allow them to adhere.[15] Replace the culture medium with a medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (reference agonist).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Luminescence Detection: Lyse the cells and add a luciferase substrate.[15] Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum efficacy).

In Vivo Model of Cholestasis (Bile Duct Ligation)

This surgical model is used to induce obstructive cholestasis in rodents to evaluate the therapeutic potential of compounds like Vonafexor.

Principle: Ligation of the common bile duct in rodents prevents the flow of bile from the liver to the intestine, leading to the accumulation of bile acids in the liver.[4] This results in liver injury, inflammation, and fibrosis, mimicking aspects of human cholestatic liver disease.[4]

Methodology:

-

Animal Acclimatization: Acclimate male rodents (e.g., mice or rats) to the laboratory conditions for at least one week.

-

Anesthesia and Surgical Preparation: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Shave and disinfect the abdominal area.

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the abdominal cavity.

-

Gently retract the liver to locate the common bile duct.

-

Carefully isolate the common bile duct from the surrounding tissues.

-

Ligate the bile duct in two places with surgical silk and transect the duct between the ligatures.

-

For sham-operated control animals, perform the same procedure but without ligating the bile duct.

-

-

Closure and Post-operative Care: Close the abdominal wall and skin with sutures. Provide post-operative analgesia and monitor the animals for recovery.

-

Compound Administration: Administer Vonafexor or vehicle to the animals daily via oral gavage, starting at a predetermined time point relative to the surgery.

-

Endpoint Analysis: At the end of the study period (e.g., 7-28 days), euthanize the animals and collect blood and liver tissue for analysis of:

-

Serum biomarkers of liver injury (e.g., ALT, AST, bilirubin).

-

Hepatic gene expression of FXR target genes (e.g., Shp, Bsep, Cyp7a1) by qPCR.

-

Histopathological evaluation of liver sections for necrosis, inflammation, and fibrosis (e.g., H&E, Sirius Red staining).

-

Signaling Pathways and Experimental Workflows

Diagram 1: FXR Signaling Pathway in Bile Acid Homeostasis

Caption: FXR activation in the intestine and liver regulates bile acid homeostasis.

Diagram 2: Experimental Workflow for In Vivo Evaluation of Vonafexor

References

- 1. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vonafexor series – ENYO Pharma [enyopharma.com]

- 3. Clinical studies – ENYO Pharma [enyopharma.com]

- 4. Induction of experimental obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. | BioWorld [bioworld.com]

- 9. researchportal.vub.be [researchportal.vub.be]

- 10. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. caymanchem.com [caymanchem.com]

- 13. ENYO Pharma’s Vonafexor meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]

- 14. enyopharma.com [enyopharma.com]

- 15. indigobiosciences.com [indigobiosciences.com]

A Technical Guide to the Preclinical Pharmacology of Vonafexor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR) currently under clinical investigation for a range of metabolic and fibrotic diseases.[1][2] As a highly selective FXR agonist, Vonafexor demonstrates a distinct mechanism of action, activating a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of Vonafexor, summarizing key findings from in vitro and in vivo studies, detailing experimental methodologies, and visualizing the associated signaling pathways.

Core Mechanism of Action: Selective FXR Agonism

Vonafexor functions as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, and kidneys.[1][4] Unlike natural bile acids, Vonafexor is a non-steroidal agonist, which may offer a different safety and efficacy profile.[5] Upon binding to FXR, Vonafexor induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3] Vonafexor exhibits high selectivity for FXR over other nuclear receptors and does not show activity on the TGR5 bile acid receptor.[1]

Signaling Pathway of Vonafexor-Mediated FXR Activation

References

- 1. Vonafexor series – ENYO Pharma [enyopharma.com]

- 2. Vonafexor by Enyo Pharma for Alport Syndrome: Likelihood of Approval [pharmaceutical-technology.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. enyopharma.com [enyopharma.com]

- 5. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]

Vonafexor: A Deep Dive into its Molecular Targets and Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vonafexor (formerly EYP001) is a potent and selective, orally active, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1] As a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways, FXR has emerged as a promising therapeutic target for a variety of metabolic and chronic liver and kidney diseases.[1] Vonafexor is currently under clinical investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), chronic kidney disease (CKD), and Alport syndrome.[1][2][3] This technical guide provides a comprehensive overview of Vonafexor's known target genes and the signaling pathways it modulates, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: FXR Activation

Vonafexor exerts its therapeutic effects by binding to and activating FXR, a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys.[1] Upon activation by a ligand such as Vonafexor, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes. This binding initiates the transcription of a host of genes involved in critical metabolic and cellular processes.

Key Target Genes and Affected Pathways

Vonafexor's activation of FXR leads to a cascade of downstream effects on multiple signaling pathways. Due to the limited availability of publicly accessible, detailed quantitative gene expression data specifically for Vonafexor, the following sections integrate known effects of selective FXR agonists with available Vonafexor-specific information.

Bile Acid Homeostasis

A primary role of FXR is the tight regulation of bile acid levels. Vonafexor, through FXR activation, orchestrates a feedback mechanism to prevent bile acid overload and subsequent cellular toxicity.

-

Key Target Genes:

-

Small Heterodimer Partner (SHP; NR0B2): FXR activation strongly induces the expression of SHP, a transcriptional repressor that in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

-

Bile Salt Export Pump (BSEP; ABCB11): Vonafexor upregulates the expression of BSEP, a transporter protein responsible for effluxing bile acids from hepatocytes into the bile canaliculi.[3]

-

Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by Vonafexor induces the expression and secretion of FGF19. FGF19 then travels to the liver and signals through its receptor complex (FGFR4/β-Klotho) to repress CYP7A1 expression, providing another layer of feedback control on bile acid synthesis.[4]

-

Signaling Pathway: Bile Acid Regulation

Figure 1: Vonafexor-mediated regulation of bile acid homeostasis.

Lipid and Glucose Metabolism

FXR plays a crucial role in maintaining lipid and glucose homeostasis. Vonafexor's influence on these pathways contributes to its therapeutic potential in metabolic diseases like MASH.

-

Key Target Genes:

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): FXR activation, via the induction of SHP, leads to the downregulation of SREBP-1c, a key transcription factor that promotes fatty acid and triglyceride synthesis. This contributes to the reduction in liver fat observed in clinical trials.

-

Apolipoprotein C-II (APOC2): Upregulation of APOC2 by FXR activation enhances the activity of lipoprotein lipase, promoting the clearance of triglycerides from the circulation.

-

Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase): FXR activation can suppress the expression of these key gluconeogenic enzymes, contributing to improved glucose control.

-

Signaling Pathway: Lipid and Glucose Metabolism

Figure 2: Vonafexor's role in lipid and glucose metabolism.

Anti-inflammatory and Anti-fibrotic Pathways

Chronic inflammation and fibrosis are hallmarks of progressive liver and kidney diseases. Vonafexor has demonstrated both anti-inflammatory and anti-fibrotic properties in preclinical models.[1][3]

-

Key Pathways and Potential Target Genes:

-

NF-κB Signaling: FXR activation has been shown to antagonize the pro-inflammatory NF-κB pathway, a central regulator of cytokine production. This may occur through several mechanisms, including the induction of IκBα, which sequesters NF-κB in the cytoplasm.

-

Hepatic Stellate Cell (HSC) Activation: In the liver, HSC activation is a key event in fibrogenesis. FXR activation is known to suppress HSC activation, thereby reducing the production of extracellular matrix proteins.

-

Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is a major driver of fibrosis. While direct regulation is still being elucidated, FXR activation may indirectly modulate TGF-β signaling.

-

Fibrosis-related Genes: The expression of pro-fibrotic genes such as Collagen Type I Alpha 1 Chain (COL1A1) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1) is often elevated in fibrotic conditions. FXR agonists have been shown to reduce the expression of these markers.

-

Signaling Pathway: Anti-inflammatory and Anti-fibrotic Effects

Figure 3: Vonafexor's inhibitory effects on inflammation and fibrosis.

Quantitative Data on Target Gene Regulation and Clinical Endpoints

The following tables summarize available quantitative data for Vonafexor and other selective FXR agonists.

Table 1: In Vitro Potency and Selectivity of Vonafexor (EYP001)

| Parameter | Vonafexor (EYP001) | Obeticholic Acid (OCA) | Reference |

|---|---|---|---|

| FXR Activation (EC50) | Potent (specific value not disclosed) | Potent (specific value not disclosed) | [5] |

| TGR5 Activation | No activation | Activates | [5] |

| Selectivity vs. other NRs | >2000-fold | Not specified |[5] |

Table 2: Effect of Vonafexor on FXR Target Genes in Differentiated HepaRG Cells

| Target Gene | Treatment | Effect | Reference |

|---|---|---|---|

| BSEP (ABCB11) | Vonafexor (0.001 – 10 μM) | Dose-dependent increase in mRNA expression | [5] |

| CYP7A1 | Vonafexor (0.001 – 10 μM) | Dose-dependent decrease in mRNA expression |[5] |

Table 3: Clinical Efficacy of Vonafexor in the LIVIFY Phase 2a Study (NASH Patients)

| Endpoint | Vonafexor 100 mg QD (n=32) | Vonafexor 200 mg QD (n=31) | Placebo (n=32) | Reference |

|---|---|---|---|---|

| Absolute Change in Liver Fat Content (LFC) from Baseline to Week 12 | -6.3% | -5.4% | -2.3% | [5][6] |

| Relative LFC Reduction ≥30% | 50.0% of patients | 39.3% of patients | 12.5% of patients | [5] |

| Change in Alanine Aminotransferase (ALT) | Reduction observed | Reduction observed | Less reduction observed | [5][7] |

| Change in Gamma-Glutamyl Transferase (GGT) | Reduction observed | Reduction observed | Less reduction observed | [7] |

| Change in Creatinine-based eGFR | Improved | Improved | No improvement |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of Vonafexor and other FXR agonists.

In Vitro FXR Activation Assay (Reporter Gene Assay)

Objective: To determine the potency and efficacy of a compound as an FXR agonist.

Workflow: Reporter Gene Assay

Figure 4: Workflow for a typical FXR reporter gene assay.

Detailed Protocol:

-

Cell Culture: Maintain HepG2 cells (or other suitable cell line) in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect cells in a 96-well plate with an FXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a Renilla luciferase control plasmid for normalization.

-

Compound Preparation: Prepare a serial dilution of Vonafexor and a reference agonist (e.g., GW4064) in assay medium (e.g., DMEM with 0.5% charcoal-stripped FBS).

-

Treatment: After 24 hours of transfection, replace the medium with the compound dilutions.

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To quantify the change in mRNA expression of FXR target genes following treatment with Vonafexor.

Workflow: qRT-PCR

Figure 5: Workflow for quantifying target gene expression via qRT-PCR.

Detailed Protocol:

-

Sample Preparation: Treat differentiated HepaRG cells with various concentrations of Vonafexor for 48 hours.[5]

-

RNA Isolation: Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

Primer Design: Design and validate primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH).

-

qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to a vehicle control.

Conclusion

Vonafexor is a promising selective FXR agonist with a multifaceted mechanism of action that favorably impacts bile acid homeostasis, lipid and glucose metabolism, and pathways involved in inflammation and fibrosis. Preclinical and clinical data have demonstrated its potential to address the complex pathophysiology of diseases such as MASH and CKD. Further research, particularly the public dissemination of detailed gene expression data from RNA-seq and ChIP-seq studies, will provide a more granular understanding of its unique target gene profile and solidify its position in the therapeutic landscape for metabolic and fibrotic diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working with Vonafexor and other FXR agonists.

References

- 1. Vonafexor series – ENYO Pharma [enyopharma.com]

- 2. researchgate.net [researchgate.net]

- 3. enyopharma.com [enyopharma.com]

- 4. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. enyopharma.com [enyopharma.com]

Vonafexor selectivity for FXR over other nuclear receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonafexor (formerly EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism. As a therapeutic candidate for conditions such as non-alcoholic steatohepatitis (NASH) and other metabolic and fibrotic diseases, its selectivity for FXR over other nuclear receptors is a critical determinant of its efficacy and safety profile. This technical guide provides an in-depth analysis of vonafexor's selectivity, detailing the experimental methodologies used for its characterization and presenting available quantitative data.

Core Thesis: High Selectivity for FXR

Vonafexor has been engineered for high selectivity towards the Farnesoid X Receptor (FXR). Preclinical data indicates that vonafexor is a potent and highly selective FXR agonist, demonstrating minimal to no activity on other nuclear receptors, which is a key differentiator from some other FXR agonists. This high selectivity is anticipated to translate into a favorable safety profile by minimizing off-target effects.

Quantitative Selectivity Profile

Based on data released by ENYO Pharma, the developer of vonafexor, the compound exhibits a high degree of selectivity for FXR. In a comprehensive screening panel, vonafexor's activity was assessed against a wide range of other human nuclear receptors. The results demonstrated that vonafexor is strictly selective for FXR, with a selectivity margin of over 2000-fold against the other tested receptors.[1]

| Target Receptor | Fold Selectivity vs. FXR |

| PPARα | >2000 |

| PPARδ | >2000 |

| PPARγ | >2000 |

| LXRα | >2000 |

| LXRβ | >2000 |

| PXR | >2000 |

| CAR | >2000 |

| PR | >2000 |

| ERα | >2000 |

| ERβ | >2000 |

| TRα | >2000 |

| TRβ | >2000 |

| RXRα | >2000 |

| GR | >2000 |

| ERRα | >2000 |

| ERRβ | >2000 |

| ERRγ | >2000 |

| RARα | >2000 |

| RARγ | >2000 |

| VDR | >2000 |

Table 1: Quantitative selectivity of vonafexor for FXR over other human nuclear receptors.

Furthermore, vonafexor does not exhibit any activity on the G protein-coupled bile acid receptor TGR5, which has been associated with pruritus, a common side effect of some other FXR agonists.[1][2]

Experimental Protocols

The determination of vonafexor's selectivity profile relies on robust in vitro assays. The primary methodologies employed are cell-based reporter gene assays and coactivator recruitment assays.

FRET-Based FXR Functional Agonist Coactivator Recruitment Assay

This assay is a powerful tool to assess the direct interaction of a ligand with its receptor and the subsequent recruitment of coactivators, a crucial step in nuclear receptor activation.

Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this assay, the FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., SRC1) are each fused to a different fluorescent protein (e.g., a donor and an acceptor). When the ligand (vonafexor) binds to the FXR-LBD, it induces a conformational change that promotes the binding of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur, which can be measured as a change in the fluorescence signal.

Methodology:

-

Recombinant Protein Expression: The ligand-binding domain of human FXR is expressed as a fusion protein with a donor fluorophore (e.g., GFP). A peptide sequence from a known FXR coactivator, such as SRC1, is expressed as a fusion protein with an acceptor fluorophore (e.g., RFP).

-

Assay Setup: The purified fusion proteins are incubated together in a microplate well.

-

Compound Addition: Vonafexor, at varying concentrations, is added to the wells.

-

FRET Measurement: The plate is incubated to allow for binding equilibrium to be reached. The fluorescence is then read using a plate reader capable of detecting the specific excitation and emission wavelengths of the donor and acceptor fluorophores.

-

Data Analysis: The FRET signal is proportional to the amount of coactivator peptide recruited to the FXR-LBD. The data is typically plotted as a dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Cell-Based Nuclear Receptor Transactivation Assay

This type of assay measures the ability of a compound to activate a nuclear receptor and induce the transcription of a reporter gene in a cellular context.

Principle: A host cell line that does not endogenously express the nuclear receptor of interest is used. These cells are transiently or stably transfected with two plasmids: an expression vector for the full-length nuclear receptor (or its ligand-binding domain fused to a GAL4 DNA-binding domain) and a reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with response elements for that specific nuclear receptor (or GAL4). When an agonist binds to the receptor, it translocates to the nucleus, binds to the response elements, and drives the expression of the reporter gene. The resulting signal (light or color) is proportional to the receptor's activation.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, CHO) is cultured and then co-transfected with the nuclear receptor expression plasmid and the corresponding reporter plasmid.

-

Compound Incubation: After a period to allow for protein expression, the cells are treated with varying concentrations of vonafexor.

-

Cell Lysis and Reporter Gene Assay: Following incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reporter gene activity is normalized to a control (e.g., a constitutively expressed reporter or total protein concentration). The data is then used to generate dose-response curves and calculate EC50 values.

To determine selectivity, this assay is performed in parallel for a panel of different nuclear receptors.

Visualizations

FXR Signaling Pathway

Caption: FXR Signaling Pathway Activation by Vonafexor.

Experimental Workflow for Nuclear Receptor Selectivity Screening

References

Methodological & Application

Vonafexor Treatment in STAM Mouse Model of Non-alcoholic Steatohepatitis (NASH): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The STAM™ mouse model, developed by Stelic Institute & Co., is a widely utilized preclinical model that recapitulates the progression of NASH from steatosis to fibrosis and hepatocellular carcinoma (HCC), mirroring human disease progression. Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid farnesoid X receptor (FXR) agonist. As a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways, FXR is a promising therapeutic target for NASH.

Preclinical studies have indicated the efficacy of Vonafexor in the STAM™ mouse model, demonstrating its potential to positively impact key parameters of NASH. While specific quantitative data from these preclinical studies are not publicly available, this document provides a comprehensive overview of the experimental protocols and data presentation templates relevant to assessing the efficacy of a therapeutic agent like Vonafexor in the STAM mouse model of NASH.

Data Presentation

Effective evaluation of a therapeutic agent in a preclinical NASH model requires the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing key efficacy endpoints in a study of Vonafexor in the STAM mouse model.

Table 1: Effects of Vonafexor on Key NASH-Related Parameters in STAM Mice

| Parameter | Vehicle Control | Vonafexor (Low Dose) | Vonafexor (High Dose) | p-value |

| Body Weight (g) | ||||

| Baseline | ||||

| Final | ||||

| Liver Weight (g) | ||||

| Liver-to-Body Weight Ratio (%) | ||||

| Fasting Blood Glucose (mg/dL) | ||||

| Serum ALT (U/L) | ||||

| Serum AST (U/L) | ||||

| Serum Triglycerides (mg/dL) | ||||

| Serum Cholesterol (mg/dL) |

Table 2: Histopathological Analysis of Liver Sections

| Histological Feature | Vehicle Control | Vonafexor (Low Dose) | Vonafexor (High Dose) | p-value |

| NAFLD Activity Score (NAS) | ||||

| Steatosis (0-3) | ||||

| Lobular Inflammation (0-3) | ||||

| Hepatocyte Ballooning (0-2) | ||||

| Fibrosis Stage (0-4) |

Table 3: Hepatic Gene Expression Analysis (Fold Change vs. Vehicle)

| Gene | Vonafexor (Low Dose) | Vonafexor (High Dose) | p-value |

| Fibrosis Markers | |||

| Col1a1 | |||

| Acta2 (α-SMA) | |||

| Timp1 | |||

| Inflammation Markers | |||

| Tnf-α | |||

| Il-6 | |||

| Ccl2 | |||

| Lipid Metabolism Markers | |||

| Srebp-1c | |||

| Fasn | |||

| Cpt1a |

Experimental Protocols

STAM™ Mouse Model Induction of NASH

This protocol is based on established methods for inducing NASH in the STAM™ model.[1][2][3]

Materials:

-

C57BL/6J male mice (pregnant females or newborn pups)

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

High-fat diet (HFD; e.g., HFD32, CLEA Japan)

-

Standard chow diet

-

Insulin syringes

Procedure:

-

Streptozotocin (STZ) Injection:

-

On postnatal day 2, inject male C57BL/6J pups subcutaneously with a single dose of 200 µg of STZ dissolved in sterile citrate buffer. This induces a state of insulin-deficient diabetes.

-

Maintain a control group of mice injected with citrate buffer only.

-

-

Weaning and Diet:

-

At 4 weeks of age, wean the STZ-treated mice and switch them to a high-fat diet (HFD).

-

The control group should be fed a standard chow diet.

-

-

Disease Progression:

-

Mice will develop steatosis around 6-8 weeks of age.

-

NASH with fibrosis typically develops by 12 weeks of age.

-

Progression to hepatocellular carcinoma (HCC) can be observed from 16 weeks onwards.

-

Vonafexor Administration

This is a general protocol for the oral administration of a therapeutic compound to mice. The specific dosage and formulation for Vonafexor should be determined based on preliminary pharmacokinetic and pharmacodynamic studies.

Materials:

-

Vonafexor

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Animal scale

Procedure:

-

Dosing Preparation:

-

Prepare a homogenous suspension of Vonafexor in the vehicle solution at the desired concentrations (e.g., low dose and high dose).

-

-

Animal Grouping:

-

At a predetermined time point after NASH induction (e.g., at 8 weeks of age when steatohepatitis is established), randomly assign STAM mice to the following groups:

-

Vehicle control

-

Vonafexor (Low Dose)

-

Vonafexor (High Dose)

-

-

-

Administration:

-

Administer Vonafexor or vehicle solution orally via gavage once daily.

-

The volume of administration should be based on the body weight of each mouse (e.g., 10 mL/kg).

-

-

Treatment Duration:

-

Continue the treatment for a specified period, typically 4-8 weeks, to assess the therapeutic effects on established NASH and fibrosis.

-

Histological Analysis

Materials:

-

10% neutral buffered formalin

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

-

Sirius Red stain

-

Microscope

Procedure:

-

Tissue Collection and Fixation:

-

At the end of the treatment period, euthanize the mice and carefully excise the liver.

-

Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.

-

-

Paraffin Embedding and Sectioning:

-

Dehydrate the fixed liver tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

-

Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

-

-

Staining:

-

Stain sections with H&E to evaluate steatosis, inflammation, and hepatocyte ballooning.

-

Stain separate sections with Sirius Red to visualize and quantify collagen deposition (fibrosis).

-

-

Scoring:

-

A trained pathologist, blinded to the treatment groups, should score the liver sections for the NAFLD Activity Score (NAS) and fibrosis stage according to established criteria (e.g., Kleiner et al.).

-

Biochemical Analysis

Materials:

-

Blood collection tubes (e.g., EDTA or serum separator tubes)

-

Centrifuge

-

Commercial assay kits for ALT, AST, triglycerides, and cholesterol

Procedure:

-

Blood Collection:

-

Collect blood from the mice at the time of sacrifice, preferably via cardiac puncture.

-

-

Serum/Plasma Separation:

-

Allow the blood to clot (for serum) or keep on ice (for plasma) and then centrifuge to separate the serum or plasma.

-

-

Biochemical Assays:

-

Use commercial assay kits to measure the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and total cholesterol in the serum or plasma, following the manufacturer's instructions.

-

Gene Expression Analysis (RT-qPCR)

Materials:

-

RNase-free tubes and reagents

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene

-

Real-time PCR system

Procedure:

-

RNA Extraction:

-

Homogenize a snap-frozen portion of the liver and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, specific primers for the genes of interest (e.g., Col1a1, Acta2, Tnf-α), and a qPCR master mix.

-

Normalize the expression of the target genes to a stable housekeeping gene (e.g., Gapdh).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Visualizations

Caption: Vonafexor activates FXR, leading to downstream effects on metabolism, inflammation, and fibrosis.

Caption: Experimental workflow for evaluating Vonafexor in the STAM mouse model of NASH.

References

- 1. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Presentations | Academic Conferences | SMC Laboratories Inc. [smccro-lab.com]

- 3. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vonafexor Studies in HepaRG™ Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HepaRG™ cell line is a human bipotent progenitor cell line that can be differentiated into a co-culture of hepatocyte-like and biliary-like cells, providing a highly relevant in vitro model for studying hepatic metabolism and toxicity. Vonafexor is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a major therapeutic target for various liver diseases.[1][2] These application notes provide a detailed protocol for the culture and differentiation of HepaRG™ cells and their subsequent use in studies involving the FXR agonist Vonafexor.

Vonafexor: A Selective FXR Agonist

Vonafexor is a synthetic, non-steroidal, non-bile acid FXR agonist that activates the receptor with high selectivity.[2] It has a distinct chemical structure compared to other FXR agonists, leading to a differential set of target gene activation.[2] Preclinical and clinical studies have demonstrated its potential in treating liver diseases such as non-alcoholic steatohepatitis (NASH) and chronic hepatitis B (CHB).[3][4] In vitro studies have shown that Vonafexor can inhibit the replication of hepatitis B virus (HBV) in HepaRG™ cells.[5] It is noted to be less potent than some other FXR agonists, suggesting that dose-response studies are crucial for determining optimal in vitro concentrations.[3]

HepaRG™ Cell Culture and Differentiation Protocol

This protocol outlines the steps for thawing, seeding, and differentiating cryopreserved HepaRG™ cells to obtain a functional hepatocyte-like culture suitable for Vonafexor studies.

Materials:

-

Cryopreserved HepaRG™ cells

-

William’s E Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Human Insulin

-

Hydrocortisone Hemisuccinate

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Collagen I, rat tail

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol Steps:

-

Thawing of Cryopreserved HepaRG™ Cells:

-

Pre-warm William’s E Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 5 µg/mL human insulin, and 50 µM hydrocortisone hemisuccinate (Growth Medium) to 37°C.

-

Rapidly thaw the vial of cryopreserved HepaRG™ cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed Growth Medium.

-

Centrifuge at 100 x g for 4 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh Growth Medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Seeding of HepaRG™ Cells:

-

Coat cell culture plates or flasks with Collagen I (50 µg/mL in sterile water) for at least 1 hour at 37°C. Aspirate the collagen solution and allow the surface to dry before seeding.

-

Seed the HepaRG™ cells at a density of 2.6 x 10⁵ cells/cm² in Growth Medium.[6]

-

Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Change the Growth Medium every 2-3 days.

-

-

Differentiation of HepaRG™ Cells:

-

After approximately 2 weeks of culture in Growth Medium, the cells should be confluent.

-

To induce differentiation, replace the Growth Medium with Differentiation Medium. The Differentiation Medium consists of Growth Medium supplemented with 1.7% to 2% DMSO.

-

Continue to culture the cells for an additional 2 weeks in Differentiation Medium, changing the medium every 2-3 days.

-

Fully differentiated cultures will exhibit distinct colonies of polygonal, hepatocyte-like cells surrounded by more flattened, biliary-like cells.

-

Experimental Protocols for Vonafexor Studies

The following protocols are designed for studying the effects of Vonafexor on differentiated HepaRG™ cells.

Vonafexor Treatment

-

Preparation of Vonafexor Stock Solution: Prepare a high-concentration stock solution of Vonafexor in DMSO. For example, a 10 mM stock solution. Store at -20°C.

-

Treatment of Differentiated HepaRG™ Cells:

-

On the day of the experiment, dilute the Vonafexor stock solution in fresh, pre-warmed Differentiation Medium to the desired final concentrations. It is recommended to perform a dose-response study to determine the optimal concentration, starting with a range from 0.1 µM to 10 µM, given that Vonafexor is reported to be less potent than other FXR agonists.[3]

-

Aspirate the old medium from the differentiated HepaRG™ cell cultures.

-

Add the medium containing the various concentrations of Vonafexor to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest Vonafexor concentration).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.

-

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of the cells.

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Protocol:

-

Seed and differentiate HepaRG™ cells in a 96-well plate.

-

Treat the cells with a range of Vonafexor concentrations for 24-72 hours.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Gene Expression Analysis (RT-qPCR)

This protocol is for analyzing the expression of FXR target genes.

-

FXR Target Genes: Key FXR target genes involved in bile acid and lipid metabolism include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).[7][8]

-

Protocol:

-

Treat differentiated HepaRG™ cells with Vonafexor for a specified time (e.g., 6, 12, or 24 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for the target genes and a suitable housekeeping gene (e.g., GAPDH, ACTB).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.[9]

-

Lipid Accumulation Assay (Oil Red O Staining)

This assay is used to visualize and quantify intracellular lipid accumulation.

-

Materials:

-

Oil Red O stock solution (0.5% in isopropanol)

-

Formalin (10%)

-

60% Isopropanol

-

-

Protocol:

-

Treat differentiated HepaRG™ cells with Vonafexor for 48-72 hours. To induce lipid accumulation, cells can be co-treated with a fatty acid cocktail (e.g., oleic and palmitic acids).

-

Wash the cells with PBS and fix with 10% formalin for 30 minutes.

-

Wash with water and then with 60% isopropanol.

-

Stain with freshly prepared Oil Red O working solution (6 parts stock to 4 parts water) for 15 minutes.

-

Wash with 60% isopropanol and then with water.

-

Visualize the lipid droplets under a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

-

Data Presentation

| Parameter | Seeding Density | Differentiation Time | Vonafexor Concentration Range (suggested) | Treatment Duration |

| Value | 2.6 x 10⁵ cells/cm² | 2 weeks (growth) + 2 weeks (with DMSO) | 0.1 µM - 10 µM | 24 - 72 hours |

Visualizations

Caption: Experimental workflow from HepaRG™ cell culture to downstream analysis.

Caption: Simplified Vonafexor-activated FXR signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Vonafexor series – ENYO Pharma [enyopharma.com]

- 3. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. explorationpub.com [explorationpub.com]

- 9. Quantitative Gene Expression Analysis Reveals Transition of Fetal Liver Progenitor Cells to Mature Hepatocytes after Transplantation in uPA/RAG-2 Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantifying Vonafexor-Mediated FXR Target Gene Activation Using a qPCR Panel

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Activated by bile acids, FXR acts as a ligand-activated transcription factor, controlling the expression of numerous genes involved in metabolic homeostasis.[3][4] Vonafexor (EYP001) is a potent, synthetic, non-steroidal, non-bile acid FXR agonist currently under investigation for various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and chronic kidney disease.[5][6][7][8] As an FXR agonist, Vonafexor modulates the expression of specific target genes to exert its therapeutic effects.[7][9]

This application note provides a detailed protocol for a quantitative polymerase chain reaction (qPCR) panel to assess the activation of key FXR target genes in response to Vonafexor treatment in a cellular model. This panel serves as a robust tool for researchers, scientists, and drug development professionals to characterize the pharmacological activity of Vonafexor and other FXR agonists.

FXR Signaling Pathway

Upon entering the cell, Vonafexor binds to and activates FXR in the cytoplasm. This activation promotes the translocation of FXR to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR).[1] This FXR/RXR complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[10] This binding initiates the transcription of genes that regulate metabolic pathways. Key target genes include the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the Bile Salt Export Pump (BSEP), which is involved in bile acid transport.[2][11]

Caption: Vonafexor activates the FXR signaling cascade.

Proposed qPCR Panel for FXR Target Gene Activation

This panel includes well-established FXR target genes involved in bile acid synthesis and transport, as well as key metabolic regulation. Housekeeping genes are included for data normalization.

| Gene Symbol | Gene Name | Function in FXR Pathway | Regulation by FXR |

| Target Genes | |||

| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional corepressor of bile acid synthesis genes.[2] | Upregulated |

| ABCB11 | Bile Salt Export Pump (BSEP) | Transporter for bile acid efflux from hepatocytes.[11] | Upregulated |

| FGF19 | Fibroblast Growth Factor 19 | Intestinal hormone that represses bile acid synthesis in the liver.[11] | Upregulated |

| SLC51A | Organic Solute Transporter Alpha (OSTα) | Basolateral bile acid efflux transporter in the intestine.[10] | Upregulated |

| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in the classic bile acid synthesis pathway.[11] | Downregulated (via SHP) |

| Housekeeping Genes | |||

| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Glycolysis | Constitutively expressed |

| ACTB | Beta-Actin | Cytoskeleton | Constitutively expressed |

| RPLP0 | Ribosomal Protein Lateral Stalk Subunit P0 | Protein synthesis | Constitutively expressed |

Experimental Protocols

This section details the methodology for treating cells with Vonafexor and analyzing gene expression changes using a two-step RT-qPCR protocol.[12][13]

Cell Culture and Vonafexor Treatment

-

Cell Line: Human hepatocellular carcinoma cells (e.g., HepG2) are a suitable model as they express FXR.

-

Culture Conditions: Culture cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment:

-

Prepare a stock solution of Vonafexor in DMSO.

-

Dilute Vonafexor in cell culture media to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 10 µM).

-

Include a vehicle control (DMSO) at a concentration equal to the highest concentration used for Vonafexor.

-

Remove old media from cells, wash once with PBS, and add the media containing Vonafexor or vehicle.

-

Incubate for a predetermined time (e.g., 24 hours).

-

RNA Extraction

-

Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., QIAzol Lysis Reagent).

-

Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method, according to the manufacturer's instructions.

-

Quantification and Quality Control:

-

Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

cDNA Synthesis (Reverse Transcription)

-

Reaction Setup: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

Components: The reaction typically includes RNA template, random primers or oligo(dT)s, dNTPs, reverse transcriptase enzyme, and an RNase inhibitor in a specialized buffer.[12]

-

Incubation: Perform the reaction in a thermal cycler with the following typical conditions: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes to inactivate the enzyme.

-

Storage: Store the resulting cDNA at -20°C.

Quantitative PCR (qPCR)

-

Reaction Mix: Prepare the qPCR reaction mix on ice. For a 20 µL reaction, a typical mix includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

4 µL Nuclease-free water

-

4 µL diluted cDNA (e.g., 1:10 dilution)

-

-

Plate Setup:

-

Run all samples, including no-template controls (NTCs), in triplicate.

-

Carefully pipette 20 µL of the master mix into each well of a 96-well qPCR plate.

-

-

Thermal Cycling: Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:

-

Initial Denaturation: 95°C for 10 minutes.

-

Amplification (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Caption: Workflow for qPCR analysis of FXR target genes.

Data Analysis

The relative quantification of gene expression can be determined using the comparative Cq (ΔΔCq) method. The quantification cycle (Cq) is the cycle number at which the fluorescence signal crosses a set threshold.[14][15]

-

Normalization to Housekeeping Gene (ΔCq): For each sample, normalize the Cq value of the target gene to the Cq value of the housekeeping gene (HKG).

-

ΔCq = Cq(target gene) - Cq(HKG)

-

-

Normalization to Vehicle Control (ΔΔCq): Normalize the ΔCq of the treated sample to the ΔCq of the vehicle control sample.

-

ΔΔCq = ΔCq(treated sample) - ΔCq(vehicle control)

-

-

Fold Change Calculation: Calculate the fold change in gene expression as 2-ΔΔCq.

-

Fold Change = 2-ΔΔCq

-

Data Presentation: Example Results

The results should be presented in a clear, tabular format. The table below is a template for presenting hypothetical data showing the fold change in gene expression in HepG2 cells after 24 hours of treatment with Vonafexor.

| Gene | Vonafexor (1 µM) Fold Change (Mean ± SD) | Vonafexor (10 µM) Fold Change (Mean ± SD) |

| NR0B2 (SHP) | 5.2 ± 0.4 | 12.5 ± 1.1 |

| ABCB11 (BSEP) | 3.8 ± 0.3 | 8.9 ± 0.7 |

| FGF19 | 4.1 ± 0.5 | 10.2 ± 0.9 |

| CYP7A1 | 0.4 ± 0.05 | 0.2 ± 0.03 |

Disclaimer: This document provides a general framework and example protocols. Researchers should optimize conditions, including cell density, drug concentrations, and incubation times, for their specific experimental setup. All primers should be validated for efficiency and specificity.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. mdpi.com [mdpi.com]

- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vonafexor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. ENYO Pharma’s Vonafexor meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]

- 7. Vonafexor series – ENYO Pharma [enyopharma.com]

- 8. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elearning.unite.it [elearning.unite.it]

- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 범용 SYBR Green qPCR 프로토콜 [sigmaaldrich.com]

- 15. m.youtube.com [m.youtube.com]

Vonafexor: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonafexor (also known as EYP001) is a potent and selective, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver, intestines, and kidneys, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2][3] As an orally active FXR agonist, Vonafexor is under investigation for the treatment of various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and chronic hepatitis B.[1][4] Given its therapeutic potential and frequent use in preclinical research, understanding its solubility characteristics and appropriate preparation for in vivo studies is paramount for obtaining reliable and reproducible results.

These application notes provide detailed information on the solubility of Vonafexor and standardized protocols for its preparation for in vivo administration.

Data Presentation: Vonafexor Solubility

The solubility of Vonafexor is a critical factor in designing formulations for in vivo studies. Based on available data, Vonafexor is a poorly water-soluble compound, necessitating the use of organic solvents or formulation vehicles to achieve concentrations suitable for preclinical research.

| Solvent/Vehicle | Solubility / Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL (45.94 mM) | Sonication is recommended to aid dissolution.[5] |

| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (170.14 mM) | - |

| Formulation Vehicle 1 | ≥ 2.08 mg/mL | A stock solution in DMSO is diluted with PEG300, Tween-80, and Saline. |

| Formulation Vehicle 2 | ≥ 2.08 mg/mL | A stock solution in DMSO is diluted with 20% SBE-β-CD in Saline. |

| Formulation Vehicle 3 | ≥ 2.08 mg/mL | A stock solution in DMSO is diluted with Corn oil. This formulation should be used with caution for studies exceeding two weeks. |

SBE-β-CD: Sulfobutylether-β-cyclodextrin

Signaling Pathway

Vonafexor exerts its therapeutic effects by activating the Farnesoid X Receptor (FXR). The diagram below illustrates the simplified signaling pathway initiated by Vonafexor.

Caption: Vonafexor activates the FXR signaling pathway.

Experimental Protocols

The following protocols are recommended for the preparation of Vonafexor for in vivo studies. These formulations are designed to enhance the solubility and bioavailability of this poorly water-soluble compound.

Protocol 1: PEG300/Tween-80/Saline Formulation

This co-solvent formulation is suitable for oral administration in many animal models.

Materials:

-

Vonafexor powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare a Stock Solution: Accurately weigh the required amount of Vonafexor powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

-

Vehicle Preparation: In a sterile container, combine the formulation components in the following ratio:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Formulation Steps: a. Add the calculated volume of the Vonafexor stock solution in DMSO to the PEG300. b. Mix thoroughly until a clear solution is obtained. c. Add the Tween-80 to the mixture and vortex until homogeneous. d. Slowly add the saline to the mixture while continuously stirring or vortexing to avoid precipitation. e. The final concentration of this formulation example would be 2.08 mg/mL. Adjust the initial stock concentration as needed for your desired final concentration.

Protocol 2: SBE-β-CD Formulation

This formulation utilizes a cyclodextrin to form an inclusion complex with Vonafexor, enhancing its aqueous solubility.

Materials:

-

Vonafexor powder

-

Dimethyl Sulfoxide (DMSO)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare a Stock Solution: Dissolve Vonafexor in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

-

Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

-

Formulation Steps: a. Add 1 part of the Vonafexor/DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution. b. Mix thoroughly until a clear solution is obtained. c. This will result in a final vehicle composition of 10% DMSO and 18% SBE-β-CD in saline, with a Vonafexor concentration of 2.08 mg/mL in this example.

Protocol 3: Corn Oil Suspension

This lipid-based formulation is suitable for oral gavage but should be used cautiously for long-term studies.

Materials:

-

Vonafexor powder

-

Dimethyl Sulfoxide (DMSO)

-

Corn oil

Procedure:

-

Prepare a Stock Solution: Dissolve Vonafexor in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

-

Formulation Steps: a. Add 1 part of the Vonafexor/DMSO stock solution to 9 parts of corn oil. b. Mix thoroughly by vortexing or sonication to ensure a uniform suspension. c. The final vehicle will be a 10% DMSO in corn oil suspension, with a Vonafexor concentration of 2.08 mg/mL in this example.

Experimental Workflow

The following diagram outlines the general workflow for preparing Vonafexor for in vivo administration.

Caption: Workflow for Vonafexor in vivo formulation.

Concluding Remarks

The successful use of Vonafexor in in vivo studies is highly dependent on the appropriate choice of formulation to overcome its poor aqueous solubility. The protocols provided here offer standardized methods for preparing Vonafexor for oral administration in preclinical models. Researchers should select the most suitable formulation based on the specific requirements of their study, including the animal model, dosing regimen, and duration of the experiment. It is always recommended to perform a small-scale pilot formulation to ensure the stability and homogeneity of the preparation before proceeding with large-scale animal studies.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Vonafexor series – ENYO Pharma [enyopharma.com]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vonafexor | HBV | FXR | TargetMol [targetmol.com]

Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of Vonafexor in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Vonafexor in human plasma. As no standardized, publicly available method has been identified, this protocol is based on established bioanalytical principles for small molecules and is intended to serve as a comprehensive starting point for method development and validation.[1][2] The proposed method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry. This approach is designed to offer high throughput and sensitivity, suitable for pharmacokinetic and toxicokinetic studies.

Introduction